Ethanimidoyl chloride, N-[[[(3-chlorophenyl)amino]carbonyl]oxy]-
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Overview
Description
Ethanimidoyl chloride, N-[[[(3-chlorophenyl)amino]carbonyl]oxy]- is a chemical compound with the molecular formula C9H8Cl2N2O2 It is known for its unique structure, which includes a chlorophenyl group and an ethanimidoyl chloride moiety
Preparation Methods
The synthesis of Ethanimidoyl chloride, N-[[[(3-chlorophenyl)amino]carbonyl]oxy]- typically involves the reaction of 3-chlorophenyl isocyanate with ethanimidoyl chloride under controlled conditions . The reaction is carried out in an inert atmosphere to prevent unwanted side reactions. Industrial production methods may involve the use of specialized equipment to ensure the purity and yield of the compound.
Chemical Reactions Analysis
Ethanimidoyl chloride, N-[[[(3-chlorophenyl)amino]carbonyl]oxy]- undergoes various chemical reactions, including:
Substitution Reactions: It can undergo nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.
Hydrolysis: In the presence of water, it can hydrolyze to form corresponding amides and acids.
Common reagents used in these reactions include bases, acids, and other nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Ethanimidoyl chloride, N-[[[(3-chlorophenyl)amino]carbonyl]oxy]- has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various derivatives.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and proteins.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethanimidoyl chloride, N-[[[(3-chlorophenyl)amino]carbonyl]oxy]- involves its reactivity with nucleophiles and electrophiles. The compound can form covalent bonds with target molecules, leading to the formation of stable products. The molecular targets and pathways involved depend on the specific application and reaction conditions .
Comparison with Similar Compounds
Ethanimidoyl chloride, N-[[[(3-chlorophenyl)amino]carbonyl]oxy]- can be compared with similar compounds such as:
2,2,2-Trifluoro-N-phenylacetimidoyl chloride: This compound has a trifluoromethyl group instead of a chlorophenyl group, leading to different reactivity and applications.
N-Phenyltrifluoroacetimidoyl chloride: Similar in structure but with different substituents, affecting its chemical properties and uses.
Properties
Molecular Formula |
C9H8Cl2N2O2 |
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Molecular Weight |
247.07 g/mol |
IUPAC Name |
(1-chloroethylideneamino) N-(3-chlorophenyl)carbamate |
InChI |
InChI=1S/C9H8Cl2N2O2/c1-6(10)13-15-9(14)12-8-4-2-3-7(11)5-8/h2-5H,1H3,(H,12,14) |
InChI Key |
ZOKHSMRSYFJUPI-UHFFFAOYSA-N |
Canonical SMILES |
CC(=NOC(=O)NC1=CC(=CC=C1)Cl)Cl |
Origin of Product |
United States |
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